N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide
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Overview
Description
N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the thiophene ring, a five-membered ring containing sulfur, adds to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The final step involves coupling the piperidine and thiophene rings with a phenyl group and a carboxamide group. This can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Piperidinol derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used in studying the structure-activity relationships of piperidine and thiophene derivatives, aiding in the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The thiophene ring may also contribute to the compound’s ability to interact with biological targets through π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
N-phenyl-4-(thiophen-3-yl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-phenylpiperidine-1-carboxamide: Lacks the thiophene ring, resulting in different electronic properties and biological activities.
4-(Thiophen-3-yl)piperidine-1-carboxamide: Lacks the phenyl group, which may affect its binding affinity to biological targets.
N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide: The position of the thiophene ring substitution can influence the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-phenyl-4-thiophen-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-15-4-2-1-3-5-15)18-9-6-13(7-10-18)14-8-11-20-12-14/h1-5,8,11-13H,6-7,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFGZIITMGTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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